molecular formula C12H15N3O4S B1418088 Ethyl 2-[[3-hydroxy-2-(1,3-thiazol-2-ylcarbamoyl)but-2-enylidene]amino]acetate CAS No. 303998-68-7

Ethyl 2-[[3-hydroxy-2-(1,3-thiazol-2-ylcarbamoyl)but-2-enylidene]amino]acetate

Cat. No. B1418088
CAS RN: 303998-68-7
M. Wt: 297.33 g/mol
InChI Key: URUPLJAPXMYMIY-UHFFFAOYSA-N
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Description

The compound “Ethyl 2-[[3-hydroxy-2-(1,3-thiazol-2-ylcarbamoyl)but-2-enylidene]amino]acetate” is a thiazole derivative . Thiazole is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole derivatives have been found to have diverse biological activities .


Synthesis Analysis

The synthesis of thiazole derivatives often involves reactions with aromatic aldehydes . For example, a mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes in absolute ethanol were heated during the initial stage of reaction .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

Thiazole compounds have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Anticancer Research

Thiazole derivatives have been explored for their potential anticancer properties. For instance, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated cytotoxicity activity on human tumor cell lines, indicating a promising avenue for cancer treatment research .

Antifungal Applications

The synthesis of thiazole compounds like 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides has shown antifungal activity. This suggests that our compound could be investigated for similar biological activities .

Antidiabetic Activity

Thiazoles have also been evaluated for antidiabetic activity through α-amylase inhibition assays. The presence of a thiazole unit in the compound could imply potential applications in diabetes management .

Safety and Hazards

Based on the available data, this substance is considered to be non-hazardous for transport .

Future Directions

Thiazole derivatives have been the focus of medicinal chemists in order to develop novel therapeutic agents for a variety of pathological conditions . This includes the development of new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The current research may succeed in drawing the attention of medicinal chemists to finding new leads, which may later be translated into new drugs .

properties

IUPAC Name

ethyl 2-[[3-hydroxy-2-(1,3-thiazol-2-ylcarbamoyl)but-2-enylidene]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4S/c1-3-19-10(17)7-13-6-9(8(2)16)11(18)15-12-14-4-5-20-12/h4-6,16H,3,7H2,1-2H3,(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUPLJAPXMYMIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN=CC(=C(C)O)C(=O)NC1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-[[3-hydroxy-2-(1,3-thiazol-2-ylcarbamoyl)but-2-enylidene]amino]acetate
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Ethyl 2-[[3-hydroxy-2-(1,3-thiazol-2-ylcarbamoyl)but-2-enylidene]amino]acetate
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Ethyl 2-[[3-hydroxy-2-(1,3-thiazol-2-ylcarbamoyl)but-2-enylidene]amino]acetate
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Ethyl 2-[[3-hydroxy-2-(1,3-thiazol-2-ylcarbamoyl)but-2-enylidene]amino]acetate
Reactant of Route 5
Ethyl 2-[[3-hydroxy-2-(1,3-thiazol-2-ylcarbamoyl)but-2-enylidene]amino]acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-[[3-hydroxy-2-(1,3-thiazol-2-ylcarbamoyl)but-2-enylidene]amino]acetate

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